molecular formula C10H13NO4 B3060946 3-Methoxy-D-tyrosine CAS No. 15402-76-3

3-Methoxy-D-tyrosine

Cat. No.: B3060946
CAS No.: 15402-76-3
M. Wt: 211.21 g/mol
InChI Key: PFDUUKDQEHURQC-SSDOTTSWSA-N
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Description

3-Methoxy-D-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDUUKDQEHURQC-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15402-76-3
Record name 3-O-Methyldopa, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-METHYLDOPA, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI2DN1QC9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Methoxy-D-tyrosine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Methoxy-D-Tyrosine – Chemical Profile, Synthesis, and Chiral Analysis

Executive Summary

This compound (3-O-methyl-D-DOPA) is the non-proteinogenic D-enantiomer of the primary L-DOPA metabolite, 3-methoxy-L-tyrosine (3-OMD).[1] While the L-isomer is extensively studied as a biomarker for aromatic L-amino acid decarboxylase (AADC) deficiency and a competitive inhibitor in Parkinson’s disease therapy, the D-isomer serves a distinct, critical role in pharmaceutical development.[1] It functions primarily as a chiral purity standard (ICH Q3A/B impurity profiling), a negative control probe for L-type amino acid transporter 1 (LAT1) specificity, and a protease-resistant scaffold in peptidomimetic drug design.[1]

Chemical Identity & Stereochemistry

The biological activity of tyrosine derivatives is strictly governed by stereochemistry.[1] Unlike its L-counterpart, this compound does not undergo significant transport across the blood-brain barrier (BBB) via the LAT1 system, nor is it a substrate for human decarboxylases.[1]

  • IUPAC Name: (2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid[1]

  • Common Name: this compound; 3-O-Methyl-D-DOPA[1][2]

  • Molecular Formula: C₁₀H₁₃NO₄[1]

  • Molecular Weight: 211.21 g/mol [1]

  • Chirality: D-configuration (R-configuration at the

    
    -carbon)
    
Structural Visualization

The following diagram illustrates the stereochemical distinction between the pharmacologically active L-DOPA metabolite and the D-isomer.

Stereochemistry cluster_0 Stereochemical Divergence LDOPA L-DOPA (Precursor) Enzyme COMT (Catechol-O-methyltransferase) LDOPA->Enzyme Metabolism L_Isomer 3-Methoxy-L-Tyrosine (Major Metabolite) Active Transport (LAT1) Enzyme->L_Isomer Methylation (Major) D_Isomer This compound (The Target) Biologically Inert / Reference Std L_Isomer->D_Isomer Enantiomer (Mirror Image)

Figure 1: Stereochemical relationship showing this compound as the enantiomeric counterpart to the metabolic product of L-DOPA.[1]

Physicochemical Properties

Understanding the solubility and ionization profile is essential for developing analytical mobile phases and formulation buffers.[1]

PropertyValue / CharacteristicExperimental Note
Physical State White to off-white crystalline powderHygroscopic; store desicated at -20°C.
Melting Point 260–265°C (decomposition)Distinct from L-isomer (often varies by <2°C, requiring optical rotation for confirmation).[1]
Solubility (Water) Sparingly soluble (~5 mg/mL at 25°C)Solubility increases significantly in acidic (0.1 M HCl) or basic (0.1 M NaOH) solutions due to zwitterionic nature.[1]
pKa Values pKa₁ (COOH) ≈ 2.2pKa₂ (NH₃⁺) ≈ 9.1pKa₃ (Phenol) ≈ 10.0The methoxy group at C3 slightly increases the acidity of the C4-phenol compared to Tyrosine.[1]
Specific Rotation

to

Measured in 1M HCl (c=1).[1] Note: L-isomer is positive (+).[1]
UV Max 278 nmCharacteristic of the substituted catechol ring.[1]

Synthesis & Purification Strategies

For research applications requiring high enantiomeric excess (>99% ee), direct isolation from racemic mixtures is often more cost-effective than de novo asymmetric synthesis.[1]

Protocol: Chemo-Enzymatic Resolution of Racemic 3-Methoxytyrosine

Rationale: Chemical synthesis yields a DL-racemate.[1] Enzymatic resolution using Acylase I (from Aspergillus melleus) is preferred because it selectively hydrolyzes the N-acetyl-L-isomer, leaving the N-acetyl-D-isomer intact for subsequent extraction and acid hydrolysis.[1]

Step-by-Step Methodology:

  • Acetylation: React DL-3-methoxytyrosine with acetic anhydride in NaOH to yield N-acetyl-DL-3-methoxytyrosine.

  • Enzymatic Digestion:

    • Dissolve the N-acetyl racemate in water; adjust pH to 7.5 with dilute ammonia.[1]

    • Add Acylase I (Aspergillus origin preferred for methoxy-derivatives).[1]

    • Incubate at 37°C for 24–48 hours.

    • Mechanism:[1][3][4] The enzyme removes the acetyl group only from the L-isomer.[1]

  • Separation:

    • Acidify the mixture to pH 5.[1]

    • Pass through a cation-exchange resin (Dowex 50W).[1]

    • Eluate 1 (Unbound): Contains N-acetyl-D-3-methoxytyrosine (The target precursor).[1]

    • Eluate 2 (Bound): Contains free L-3-methoxytyrosine (byproduct).[1]

  • Hydrolysis:

    • Reflux the N-acetyl-D-isomer fraction in 2M HCl for 3 hours.

    • Evaporate to dryness to yield this compound hydrochloride.[1]

  • Recrystallization: Purify using water/ethanol to remove trace salts.[1]

Analytical Characterization (Chiral HPLC)

Distinguishing the D-isomer from the L-isomer is a critical quality control step in L-DOPA manufacturing, where the D-isomer is considered an impurity.[1]

Method: Ligand-Exchange Chiral Chromatography

Rationale: Traditional C18 columns cannot separate enantiomers.[1] A chiral stationary phase (CSP) utilizing a Crown Ether or Copper-Ligand exchange mechanism is required.[1]

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Daicel).[1]

  • Mobile Phase: 10 mM Perchloric acid (HClO₄) or 10 mM NH₄OAc in MeOH/H₂O (80:20).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperatures often improve resolution).

  • Detection: UV at 280 nm.[1]

AnalyticalWorkflow Sample Sample Injection (Racemic or Pure Standard) Column Chiral Column (Crown Ether CSP) Sample->Column Interaction Host-Guest Interaction Crown ether binds NH3+ of L-isomer tighter Column->Interaction Elution Elution Order Interaction->Elution Result Peak 1: D-Isomer (First) Peak 2: L-Isomer (Second) Elution->Result Resolution (Rs > 1.5)

Figure 2: Chiral HPLC workflow. Note: On Crownpak columns, the D-isomer usually elutes first because the L-isomer forms a more stable inclusion complex with the chiral selector.[1]

Applications in Drug Development

A. Negative Control for Transporter Studies

The L-type Amino Acid Transporter 1 (LAT1) is highly expressed in the Blood-Brain Barrier (BBB) and cancer cells.[1] It transports L-DOPA and 3-Methoxy-L-tyrosine.[1][5]

  • Protocol: In competitive uptake assays (e.g., using [³H]-L-leucine), this compound is used to prove stereospecificity.[1] If a drug candidate competes with the L-isomer but not the D-isomer, it confirms LAT1-mediated transport.[1]

B. Peptidomimetics & Stability

Incorporating this compound into peptide drugs prevents degradation.[1]

  • Mechanism: Endogenous proteases (trypsin, chymotrypsin) recognize L-amino acid peptide bonds.[1] Substituting the D-isomer at the cleavage site (P1 position) creates a "steric clash" in the enzyme's active site, extending the plasma half-life of the therapeutic peptide.[1]

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1] Link

  • Daicel Corporation. (2023).[1] Chiral Separation of Amino Acids using CROWNPAK Columns.[1] Instruction Manual.[1][6] Link

  • Hardy, J. A., et al. (1986).[1][3] Metabolism of L-DOPA and 3-O-methyl-L-DOPA in the rat.[1] Journal of Neurochemistry.[1] Link

  • Sigma-Aldrich. (2024).[1] 3-Methoxy-DL-tyrosine Product Specification & CAS Data.[1][2] Merck KGaA.[1] Link

  • Bender, A., et al. (2018).[1][7] Stereoselective transport of drugs across the blood-brain barrier by the LAT1 transporter.[1] Journal of Pharmaceutical Sciences.[1] Link

Sources

Biological Role of 3-Methoxy-D-Tyrosine vs. L-Isomer: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the stereochemical dichotomy between 3-Methoxy-L-tyrosine (3-OMD), a critical metabolite in Parkinson’s Disease (PD) therapy, and its enantiomer, 3-Methoxy-D-tyrosine .[1] While the L-isomer is a biologically active, blood-brain barrier (BBB) penetrant metabolite that significantly impacts L-DOPA pharmacokinetics, the D-isomer serves primarily as a stereochemical control due to its exclusion from L-type amino acid transporter 1 (LAT1)-mediated transport.[1] This guide synthesizes the mechanisms of transport, metabolism, and neurotoxicity to assist researchers in drug development and experimental design.

Biochemical Origins & Metabolic Pathways[1]

The biological relevance of these isomers is dictated by the stereoselectivity of the enzymes and transporters governing their synthesis and distribution.

3-Methoxy-L-tyrosine (3-OMD)[1][2]
  • Origin: Formed exclusively from L-DOPA by Catechol-O-methyltransferase (COMT) .[1][2][3][4]

  • Context: In patients treated with L-DOPA (with DOPA decarboxylase inhibitors like carbidopa), COMT becomes the primary metabolic pathway.[1] This leads to the accumulation of 3-OMD in plasma (half-life ~15 hours).[1][2]

  • Fate: It is a substrate for LAT1 , allowing it to compete with L-DOPA for entry into the brain.[1]

This compound[1][5][6][7][8]
  • Origin: Non-physiological.[1] It may arise as a trace impurity in synthetic racemic DOPA mixtures or be produced experimentally from D-DOPA .[1]

  • Enzymatic Interaction: While COMT is relatively permissive regarding the catechol ring, the upstream availability of D-DOPA is limited by its poor transport. If formed, this compound is a substrate for D-amino acid oxidase (DAAO) , unlike its L-counterpart.[1]

Pathway Visualization

MetabolicPathways LDOPA L-DOPA L_OMD 3-Methoxy-L-tyrosine (3-OMD) LDOPA->L_OMD Major Pathway (Methylation) DDOPA D-DOPA (Synthetic/Impurity) D_OMD This compound DDOPA->D_OMD Minor/In Vitro COMT COMT (Enzyme) COMT->L_OMD COMT->D_OMD DAAO D-Amino Acid Oxidase (DAAO) D_OMD->DAAO Oxidative Deamination Excretion Renal Excretion DAAO->Excretion Metabolites

Figure 1: Comparative metabolic fate of L- and D-isomers.[1] The L-pathway is dominant in mammalian physiology, while the D-pathway is largely restricted to renal clearance or degradation by DAAO.[1]

Pharmacokinetics & Transport Mechanisms

The defining difference between the two isomers is their interaction with System L (LAT1/SLC7A5) , the major transporter for large neutral amino acids at the Blood-Brain Barrier (BBB).

The LAT1 Gatekeeper Effect

LAT1 is highly stereoselective for L-amino acids.[1]

  • L-Isomer (3-OMD): High affinity (

    
    ).[1] It actively competes with L-DOPA and L-Tyrosine for transport.[1][5] High plasma levels of 3-OMD effectively "clog" the transporter, reducing the therapeutic efficacy of L-DOPA (the "wearing-off" phenomenon).[1]
    
  • D-Isomer: Low to negligible affinity.[1] The D-configuration prevents proper binding to the LAT1 substrate pocket.[1] Consequently, this compound does not cross the BBB efficiently and remains restricted to the periphery.[1]

Comparative Kinetic Profile
Feature3-Methoxy-L-tyrosine (3-OMD)This compound
Transport System LAT1 (SLC7A5) (High Affinity)None/Passive (Negligible Affinity)
BBB Permeability High (Active Transport)Very Low (Paracellular only)
Plasma Half-Life ~15 hours (Accumulates)Rapid Renal Clearance (Predicted)
Metabolic Clearance Slow (Transamination)Fast (DAAO mediated)
Clinical Relevance Competes with L-DOPA; Neurotoxicity riskNegative Control; Impurity

Pharmacodynamics & Neurobiological Impact[2][9]

L-Isomer: The Active Antagonist

Once inside the brain, 3-Methoxy-L-tyrosine is not merely an inert bystander.[1][2]

  • Transport Competition: It blocks the uptake of L-DOPA into neurons.[1]

  • Mitochondrial Dysfunction: Evidence suggests 3-OMD can inhibit mitochondrial complex I, contributing to oxidative stress.[1]

  • Neurotoxicity: High intracellular concentrations have been linked to free radical generation and dopaminergic cell death in in vitro models.[1]

D-Isomer: The Stereochemical Control

Because this compound is excluded from the intracellular compartment of neurons (due to lack of LAT1 transport), it is biologically inert in the CNS.[1]

  • Experimental Utility: It serves as an ideal negative control in transport assays.[1] If a biological effect (e.g., cell death) is observed with the L-isomer but not the D-isomer, the mechanism is confirmed to be intracellular and transport-dependent.[1]

Analytical & Experimental Protocols

Distinguishing these isomers is critical for quality control in drug manufacturing and pharmacokinetic studies.[1]

Chiral Separation Protocol (HPLC)

Standard reverse-phase HPLC cannot separate enantiomers.[1] A chiral stationary phase is required.[1]

Methodology:

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Daicel).[1]

  • Mobile Phase: 50 mM Formic acid in Methanol/Acetonitrile (80:20).

  • Detection: MS/MS (MRM mode) or UV at 280 nm.[1]

  • Resolution: Expect separation factor (

    
    ) > 1.5.
    
In Vitro Transport Assay (LAT1 Specificity)

To validate the role of LAT1, researchers should compare uptake rates of radiolabeled isomers.

ExperimentalWorkflow Step1 Cell Culture (LAT1-overexpressing cells, e.g., HEK293) Step2 Incubation Add 10µM [14C]-3-Methoxy-L-Tyr vs [14C]-3-Methoxy-D-Tyr Step1->Step2 Step3 Inhibition Control Add BCH (System L Inhibitor) Step2->Step3 Parallel Well Step4 Measure Uptake Scintillation Counting Step2->Step4 Step3->Step4 ResultL L-Isomer: High Uptake (Inhibited by BCH) Step4->ResultL ResultD D-Isomer: Negligible Uptake Step4->ResultD

Figure 2: Workflow for validating stereoselective transport via LAT1.

References

  • Sigma-Aldrich. 3-Methoxy-L-tyrosine Product Information.[1]Link

  • Cayman Chemical. 3-Methoxytyrosine (3-OMD) Biological Activity.[1]Link

  • Solvo Biotechnology. LAT1 (SLC7A5) Transporter Specifications and Substrate Specificity.Link

  • National Institutes of Health (NIH). 3-Methoxytyramine and Dopamine Metabolism in Pheochromocytoma.[1]Link[6]

  • BenchChem. 3-Methoxy-L-tyrosine and its Impact on Neuronal Function.Link

  • MedChemExpress. 3-O-Methyldopa (3-Methoxy-L-tyrosine) Structure and Activity.[1]Link

Sources

difference between 3-Methoxy-L-tyrosine and D-tyrosine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis in Pharmacology and Drug Development

Executive Summary

This guide delineates the critical distinctions between 3-Methoxy-L-tyrosine (3-OMD) , a metabolic byproduct of L-DOPA therapy, and D-tyrosine derivatives , a class of stereochemically distinct compounds utilized in antimicrobial and peptidomimetic drug design. While both share a tyrosine backbone, their biological roles are diametrically opposed: 3-OMD is a competitive antagonist in dopaminergic transport, often necessitating clinical mitigation, whereas D-tyrosine derivatives are engineered therapeutic agents leveraged for their resistance to enzymatic degradation and unique biofilm-disrupting properties.

Part 1: 3-Methoxy-L-tyrosine (3-OMD) – The Metabolic Competitor
1.1 Biosynthesis and Pharmacokinetics

3-Methoxy-L-tyrosine (3-OMD), also known as 3-O-methyldopa, is the primary metabolite of L-DOPA (Levodopa) formed via Catechol-O-methyltransferase (COMT) .[1][2] In the treatment of Parkinson’s Disease (PD), L-DOPA is administered to replenish dopamine.[3] However, peripheral COMT methylates a significant fraction of L-DOPA before it reaches the brain, converting it into 3-OMD.

  • Enzymatic Pathway: L-DOPA + SAM (S-adenosylmethionine)

    
     3-OMD + SAH.
    
  • Half-Life Disparity: A critical pharmacokinetic challenge is the half-life mismatch. L-DOPA has a short plasma half-life (~60-90 min), whereas 3-OMD accumulates with a half-life of ~15 hours.[2] This leads to high baseline plasma levels of 3-OMD in chronically treated patients.

1.2 Mechanism of Action: The LAT1 Competition

Unlike dopamine, 3-OMD is pharmacologically inactive at dopamine receptors. Its primary deleterious effect is transport competition . Both L-DOPA and 3-OMD rely on the Large Neutral Amino Acid Transporter 1 (LAT1) to cross the Blood-Brain Barrier (BBB).

  • Competitive Inhibition: High plasma concentrations of 3-OMD saturate LAT1 transporters, effectively blocking L-DOPA entry into the CNS. This contributes to the "wearing-off" phenomenon in PD, where therapeutic efficacy fluctuates despite constant dosing.

  • Clinical Mitigation: This mechanism is the pharmacological rationale for prescribing COMT inhibitors (e.g., Entacapone, Opicapone) alongside L-DOPA—to prevent 3-OMD formation and preserve LAT1 availability for the active drug.

1.3 Visualization: The L-DOPA/3-OMD Transport Conflict

G cluster_periphery Peripheral Circulation cluster_bbb Blood-Brain Barrier (Endothelium) cluster_cns Central Nervous System LDOPA L-DOPA COMT COMT Enzyme LDOPA->COMT OMD 3-Methoxy-L-tyrosine (3-OMD) LDOPA->OMD Methylation LAT1 LAT1 Transporter (SLC7A5) LDOPA->LAT1 Transport OMD->LAT1 Competes/Blocks Dopamine Dopamine LAT1->Dopamine Decarboxylation (AADC) Therapeutic Therapeutic Effect Dopamine->Therapeutic

Figure 1: The competitive inhibition of L-DOPA transport by its metabolite 3-OMD at the Blood-Brain Barrier.

Part 2: D-Tyrosine Derivatives – The Stereochemical Tools
2.1 Stereochemistry and Stability

D-tyrosine is the non-canonical enantiomer of L-tyrosine. In mammalian systems, enzymes are highly stereoselective for L-isomers. Consequently, D-tyrosine derivatives are resistant to proteolysis by endogenous peptidases. This property is exploited in:

  • Peptidomimetics: Replacing L-Tyr with D-Tyr in peptide drugs (e.g., opioid peptides, somatostatin analogs) dramatically extends plasma half-life.

  • Mcl-1 Inhibitors: Novel synthetic D-tyrosine derivatives have been developed to inhibit Mcl-1, a protein upregulated in cancers to evade apoptosis.[4] The D-configuration ensures the inhibitor survives the proteolytic environment of the tumor microenvironment.

2.2 Biofilm Inhibition Mechanism

Recent research identifies D-tyrosine as a potent biofilm inhibitor .[5] Unlike antibiotics that kill bacteria, D-tyrosine acts as a signal to trigger biofilm disassembly.

  • Peptidoglycan Modification: In bacteria like Staphylococcus aureus and Bacillus subtilis, D-tyrosine replaces D-alanine in the peptidoglycan cell wall terminus.

  • Protein Delocalization: This substitution prevents the anchoring of matrix proteins (e.g., TasA, BslA) to the cell surface, causing the biofilm matrix to detach and the bacteria to disperse. This makes D-tyrosine derivatives promising candidates for coating medical implants (catheters, joint prosthetics).

2.3 Visualization: D-Tyrosine Biofilm Disassembly[5]

Biofilm cluster_biofilm Bacterial Biofilm Matrix cluster_dispersal Disassembly Mechanism Bacteria Bacteria (S. aureus) Matrix Amyloid Fibers (Anchored) Bacteria->Matrix Anchored via D-Ala terminus ModifiedPG Modified Peptidoglycan (D-Tyr terminus) DTyr D-Tyrosine Treatment DTyr->ModifiedPG Incorporation into Cell Wall DetachedMatrix Matrix Detachment ModifiedPG->DetachedMatrix Prevents Anchoring

Figure 2: Mechanism of D-Tyrosine induced biofilm disassembly via peptidoglycan modification.

Part 3: Comparative Data & Analytical Distinction
3.1 Key Differences Summary
Feature3-Methoxy-L-tyrosine (3-OMD)D-Tyrosine Derivatives
Origin Endogenous metabolite of L-DOPA (via COMT)Synthetic or Bacterial (non-canonical amino acid)
Stereochemistry L-isomer (Levorotatory)D-isomer (Dextrorotatory)
Primary Target LAT1 Transporter (Competitor)Peptidoglycan (Bacteria) / Mcl-1 (Cancer)
Clinical Role Negative side-effect marker in Parkinson'sTherapeutic agent (Antibiofilm, Oncology)
Stability Metabolized slowly (t1/2 ~15h)Highly resistant to proteolysis
Toxicity Neurotoxicity debatable; competes with drugsGenerally low; D-amino acids are renal excreted
3.2 Analytical Protocol: Separation and Identification

To distinguish these compounds in biological samples (e.g., plasma or formulation), a Chiral HPLC workflow is required because standard C18 columns may not separate enantiomers or closely related metabolites efficiently.

Protocol: Chiral LC-MS/MS Separation

  • Sample Prep: Protein precipitation with methanol (1:3 v/v). Centrifuge at 10,000g for 10 min.

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specifically designed for amino acid enantiomers).

  • Mobile Phase:

    • MP A: 50mM Ammonium Formate (pH 3.0) in Water.

    • MP B: Acetonitrile.

    • Gradient: Isocratic or shallow gradient (e.g., 80% B).

  • Detection (MS/MS):

    • 3-OMD: Precursor m/z 212.1

      
       Product m/z 166.1 (Loss of formate/methoxy group characteristic).
      
    • D-Tyrosine: Precursor m/z 182.1

      
       Product m/z 136.1 (Distinct from 3-OMD by mass; distinct from L-Tyr by retention time).
      
Part 4: Future Outlook in Drug Development

The divergence between these two compounds highlights a critical trend in drug development:

  • Metabolic Management: For 3-OMD, the focus remains on suppression . Next-generation COMT inhibitors (e.g., Opicapone) are designed specifically to minimize 3-OMD formation, thereby maximizing L-DOPA delivery to the brain.

  • Stereochemical Engineering: For D-tyrosine, the focus is on utilization . Its ability to disassemble biofilms without killing bacteria (non-biocidal) presents a solution to antibiotic resistance. Future "smart" catheters may release D-tyrosine derivatives to prevent infection without triggering resistance mechanisms.

References
  • National Institutes of Health (NIH). (2010). The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator.[6] PMC. Retrieved from [Link]

  • Kolter, R., et al. (2010). Inhibitory Effects of D-Amino Acids on Staphylococcus aureus Biofilm Development. American Society for Microbiology. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis and Biological Evaluation of Tyrosine Derivatives as Mcl-1 Inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

3-Methoxy-D-tyrosine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methoxy-D-tyrosine: Properties, Analysis, and Biological Context

Abstract

This technical guide offers a comprehensive examination of this compound, a stereoisomer of the well-documented L-DOPA metabolite, 3-O-Methyldopa (3-OMD). While much of the existing research focuses on the L-isomer due to its clinical relevance in Parkinson's disease therapy, a thorough understanding of the D-isomer's fundamental properties is crucial for researchers in neuropharmacology, drug metabolism, and analytical chemistry. This document provides a detailed overview of the molecular characteristics, analytical methodologies for characterization, and the essential biological context necessary for its application in a research setting. We will delve into its physicochemical properties, provide validated experimental protocols for its handling and use, and explore the broader significance of its L-isomer in neuronal function. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling rigorous and well-informed experimental design.

Core Molecular Profile of this compound

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This compound is an amino acid derivative whose identity and purity must be unequivocally established before its use in any experimental system. The D-configuration is explicitly defined by the (2R) designation in its IUPAC name.

It is critical for researchers to distinguish between the different stereoisomers and the racemic mixture, as they possess distinct biological activities and are identified by unique CAS numbers.

IdentifierValueSource
IUPAC Name (2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid[1]
Molecular Formula C₁₀H₁₃NO₄[1][2][3]
Molecular Weight 211.21 g/mol [1][2]
Exact Mass 211.08445790 Da[1]
CAS Number 15402-76-3[1]
Synonyms D-3-methoxytyrosine, D-3-O-methyldopa, D-(3-Methoxy-4-hydroxyphenyl)alanine[1]
L-Isomer CAS 300-48-1[4]
DL-Racemic Mix CAS 7636-26-2[2][3]
Physicochemical Properties

The solubility of a compound dictates its handling, formulation, and bioavailability in experimental models. This compound is a solid compound with limited solubility in aqueous solutions.[2][3]

  • Appearance: A solid, typically white to light yellow in color.[2][4]

  • Solubility Profile:

    • Slightly soluble in Water and PBS (pH 7.2).[3]

    • Slightly soluble in organic solvents such as DMSO, DMF, Acetonitrile, and Chloroform.[3]

The choice of solvent is a critical first step in experimental design. For cell culture applications, a common strategy involves dissolving the compound in a minimal amount of a biocompatible organic solvent like DMSO, followed by serial dilution in the aqueous culture medium to the final working concentration.

Biological Context: The Role of the L-Isomer (3-O-Methyldopa)

While this guide focuses on the D-isomer, its scientific significance is best understood through the lens of its enantiomer, 3-O-Methyldopa (3-OMD), the L-isomer. 3-OMD is a major and clinically relevant metabolite of Levodopa (L-DOPA), the cornerstone therapy for Parkinson's disease.[4][5]

Metabolic Formation

L-DOPA is primarily metabolized via two pathways: conversion to dopamine by aromatic L-amino acid decarboxylase (AADC) and methylation to 3-OMD by catechol-O-methyltransferase (COMT).[6] Due to its significantly longer plasma half-life (~15 hours) compared to L-DOPA (~1 hour), 3-OMD accumulates to high concentrations in patients undergoing chronic L-DOPA treatment.[5][7]

L_DOPA_Metabolism LDOPA L-DOPA OMD 3-O-Methyldopa (3-OMD) (L-isomer) LDOPA->OMD COMT Dopamine Dopamine LDOPA->Dopamine AADC BBB_Transport cluster_1 Brain LDOPA L-DOPA BBB Blood-Brain Barrier (LAT1 Transporter) LDOPA->BBB OMD 3-OMD OMD->BBB Competition Competition OMD->Competition LDOPA_Brain L-DOPA BBB->LDOPA_Brain Transport Competition->LDOPA

Caption: Competition between 3-OMD and L-DOPA at the BBB.

  • Inhibition of Neuroprotection: 3-OMD has been shown to inhibit the protective effects of L-DOPA on dopaminergic neurons. [2][3]It can interfere with the ability of astrocytes to release neuroprotective factors, leaving neurons more susceptible to damage. [4][5]

  • Mitochondrial Dysfunction: Studies have indicated that 3-OMD can impair mitochondrial function by decreasing the mitochondrial membrane potential, which can lead to reduced energy production and increased oxidative stress. [5][7] The D-isomer, this compound, does not typically arise from this metabolic pathway and is primarily utilized in research as an analytical standard or to investigate stereospecific effects in transport and receptor binding assays.

Analytical Characterization and Quality Control

For any research application, verifying the identity and purity of the compound is a non-negotiable prerequisite for data integrity. A multi-pronged analytical approach is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is typically employed.

Exemplar Protocol: Purity Assessment by RP-HPLC

  • Rationale: This method separates the analyte from potential impurities based on hydrophobicity. The percentage of the total peak area corresponding to the analyte peak provides a quantitative measure of purity. Commercial sources typically guarantee a purity of ≥95%. [2]* Instrumentation: HPLC system with UV detector, C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Methodology:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A:B.

    • Injection Volume: 10 µL.

    • Analysis: Integrate all peaks. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound, providing strong evidence of its identity. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the exact mass of the molecular formula C₁₀H₁₃NO₄. [1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure, confirming the arrangement of atoms and functional groups. The resulting spectrum should be consistent with the structure of this compound and can be compared against reference spectra available in databases like PubChem. [7]

Experimental Protocols and Handling

Proper handling and preparation of solutions are paramount for obtaining reproducible results.

Preparation of High-Concentration Stock Solutions
  • Rationale: Given the limited aqueous solubility, a concentrated stock solution in an organic solvent is necessary. DMSO is a common choice for in vitro studies due to its high solubilizing power and general compatibility with cell cultures at low final concentrations (<0.5% v/v).

  • Protocol:

    • Accurately weigh 5 mg of this compound powder in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution. (For MW=211.21 g/mol , add 2.367 mL of DMSO).

    • Add the calculated volume of high-purity, sterile DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Example Application: In Vitro Neuronal Viability Assay
  • Rationale: To assess the potential cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y). This workflow is based on concentrations of the L-isomer shown to have biological effects in primary neurons. [3]* Methodology:

    • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Preparation of Working Solutions: Thaw a 10 mM stock solution. Prepare serial dilutions in sterile cell culture medium to achieve 2X the final desired concentrations (e.g., 200 µM, 20 µM, 2 µM).

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the working solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose) and an untreated control.

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

    • Viability Assessment (MTT Assay):

      • Add 10 µL of 5 mg/mL MTT reagent to each well.

      • Incubate for 3-4 hours until formazan crystals form.

      • Solubilize the crystals by adding 100 µL of MTT solvent (e.g., DMSO or a prepared solubilization solution).

      • Read the absorbance at 570 nm using a plate reader.

    • Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle control.

Experimental_Workflow A 1. Plate SH-SY5Y Cells (10,000 cells/well) B 2. Incubate 24h A->B D 4. Treat Cells (e.g., 1, 10, 100 µM) B->D C 3. Prepare Drug Dilutions (from 10 mM DMSO stock) C->D E 5. Incubate 24-48h D->E F 6. Add MTT Reagent E->F G 7. Incubate 3-4h F->G H 8. Solubilize Crystals G->H I 9. Read Absorbance (570 nm) H->I

Caption: Workflow for an in vitro neuronal viability assay.

Summary and Future Directions

This compound is a well-defined chemical entity with a molecular formula of C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol . [1][2]While its biological activity is not as extensively studied as its L-enantiomer, 3-OMD, it serves as an indispensable tool for analytical reference and for probing the stereospecificity of biological systems. The profound impact of 3-OMD on L-DOPA pharmacokinetics and pharmacodynamics underscores the importance of understanding the roles of drug metabolites.

Future research could focus on directly comparing the transport kinetics and neuro-modulatory effects of the D- and L-isomers to further elucidate the structural requirements for interaction with transporters like LAT1 and other cellular targets. Such studies will continue to refine our understanding of neuropharmacology and support the development of more effective therapies for neurodegenerative diseases.

References

  • 3-Methoxytyrosine - Cayman Chemical - Cambridge Bioscience. [Link]

  • 3-(Methoxy-d 3 )-tyrosine | CAS Number: 586954-09-8. [Link]

  • 3-Methoxy-dl-tyrosine | C10H13NO4 | CID 1670 - PubChem. [Link]

  • This compound | C10H13NO4 | CID 13206354 - PubChem - NIH. [Link]

  • 3-O-Methyldopa - Wikipedia. [Link]

Sources

Stereochemical Silence: A Technical Guide to the Pharmacological Inactivity of 3-Methoxy-D-tyrosine

[1]

Executive Summary

In the development of dopaminergic therapies, the metabolite 3-Methoxy-L-tyrosine (3-OMD) is a well-documented competitive antagonist that accumulates during L-DOPA therapy, contributing to motor fluctuations.[1] In stark contrast, its enantiomer, This compound , exhibits a profile of pharmacological "silence."[1]

This guide analyzes the molecular mechanisms rendering the D-isomer biologically inert within the central nervous system (CNS).[1] The inactivity is not passive but a result of chiral exclusion at three critical checkpoints:[1]

  • Biosynthesis: Low affinity of Catechol-O-methyltransferase (COMT) for D-configured substrates.[1]

  • Transport: Stereoselective filtration by the Large Neutral Amino Acid Transporter (LAT1).[1]

  • Metabolism: Absolute refractory nature to Aromatic L-amino acid Decarboxylase (AADC).[1]

Understanding this inactivity is critical for utilizing this compound as a negative control in transport assays and as a stabilizing residue in peptidomimetic drug design.[1]

Chemical Identity & Stereochemistry[1]

The pharmacological divergence begins with the spatial arrangement of the amine group at the

11
Feature3-Methoxy-L-tyrosine (3-OMD)This compound
CAS Number 7636-26-215402-76-3
Origin Major metabolite of L-DOPA (via COMT)Synthetic / Trace exogenous
AADC Activity Substrate (Slow) / Competitive InhibitorNon-Substrate (Inert)
LAT1 Affinity High (

L-DOPA range)
Low / Negligible
Physiological Role Modulates dopamine dynamics; potential toxicityNone (Bio-orthogonal)

Mechanistic Basis of Inactivity[1]

The "pharmacological inactivity" of this compound is defined by its inability to propagate a signal or inhibit a pathway effectively at physiological concentrations.[1] This is governed by the Three-Step Chiral Blockade .[1]

The Biosynthetic Blockade (COMT)

In vivo, 3-Methoxytyrosine is formed by the methylation of DOPA by COMT.[1][2]

  • Mechanism: COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the catechol ring.[1]

  • Chiral Preference: COMT exhibits stereospecificity.[1] While it can methylate D-DOPA, the catalytic efficiency (

    
    ) is significantly lower than for L-DOPA.[1] Consequently, this compound is not generated in biologically relevant quantities in mammals, preventing it from accumulating as a background "noise" molecule.[1]
    
The Transport Blockade (LAT1/SLC7A5)

To exert CNS effects, the compound must cross the Blood-Brain Barrier (BBB).[1]

  • Mechanism: The Large Neutral Amino Acid Transporter 1 (LAT1) operates via an alternating access mechanism that favors L-amino acids.[1]

  • The D-Isomer Fate: this compound lacks the specific L-configuration required to trigger the conformational change in LAT1.[1] It is effectively locked out of the CNS compartment, unlike its L-counterpart which actively competes with L-DOPA for entry.[1]

The Metabolic Dead End (AADC)

This is the definitive "silencing" step.[1]

  • L-Pathway: 3-Methoxy-L-tyrosine can theoretically be decarboxylated (albeit poorly) or compete for the enzyme, affecting dopamine synthesis.[1]

  • D-Pathway: Aromatic L-amino acid Decarboxylase (AADC) requires the L-stereoisomer to align the carboxyl group with the pyridoxal phosphate (PLP) cofactor.[1]

  • Result: this compound cannot be decarboxylated.[1] It cannot form a "false neurotransmitter" (e.g., a methoxy-dopamine analog) and therefore cannot activate or block dopamine receptors.[1]

Pathway Visualization

The following diagram illustrates the divergence between the active L-pathway and the inert D-pathway.[1]

MetabolicBlockadeLDOPAL-DOPA(Active Precursor)COMTCOMT EnzymeLDOPA->COMTHigh AffinityDDOPAD-DOPA(Synthetic Isomer)DDOPA->COMTLow AffinityL_Metabolite3-Methoxy-L-tyrosine(3-OMD)Accumulates in CNSCOMT->L_MetaboliteMajor ProductD_MetaboliteThis compound(Inert)COMT->D_MetaboliteTrace ProductAADCAADC Enzyme(Decarboxylase)L_Metabolite->AADCCompetitive InhibitionFalseNT3-Methoxytyramine(False Neurotransmitter)L_Metabolite->FalseNTMinor PathwayD_Metabolite->AADCNO REACTION(Steric Exclusion)

Figure 1: The Metabolic Blockade.[1] Note the termination of the D-isomer pathway at the AADC step, preventing the formation of active amine species.[1]

Experimental Applications

The inactivity of this compound makes it a high-value tool in experimental pharmacology.[1]

Negative Control in Uptake Assays

When characterizing novel transporters or BBB permeability, distinguishing between active transport and passive diffusion is crucial.[1]

  • Protocol: Co-incubate cells with radiolabeled L-DOPA and excess non-labeled this compound.

  • Interpretation: If uptake of L-DOPA is not inhibited, the transporter is stereospecific.[1] If uptake is inhibited, the transporter is non-selective or the mechanism is passive diffusion.

Peptidomimetics

In drug design, D-amino acids are incorporated into peptide drugs to prevent enzymatic degradation.[1]

  • Utility: this compound can replace Tyrosine or L-DOPA residues in therapeutic peptides.[1]

  • Benefit: It retains the aromatic side-chain properties (hydrophobicity, stacking interactions) but is invisible to endogenous proteases, extending the plasma half-life of the peptide.[1]

Standardized Protocols

Chiral Purity Verification (HPLC)

Before using this compound as a negative control, its enantiomeric purity must be verified to ensure no L-isomer contamination (which would have biological activity).[1]

Methodology:

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).[1]

  • Mobile Phase: 50 mM perchloric acid (pH 1.5) / Acetonitrile (80:20 v/v).[1]

  • Detection: UV at 280 nm or Fluorescence (Ex 280nm / Em 320nm).[1]

  • Flow Rate: 0.5 mL/min at 25°C.

  • Criteria: The D-isomer typically elutes before the L-isomer on Crownpak columns.[1] Purity must be >99.5% ee (enantiomeric excess).[1]

In Vitro AADC Inertness Assay

To confirm "inactivity" in a specific tissue preparation:

  • Preparation: Homogenize rat striatal tissue in phosphate buffer (pH 7.2).

  • Incubation: Add 100 µM PLP (cofactor) and 1 mM this compound.

  • Control: Run parallel arm with 1 mM L-DOPA (Positive Control).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add 0.4N Perchloric acid.

  • Analysis: Measure Dopamine (from L-DOPA) and 3-Methoxytyramine (potential product) via HPLC-ECD.

  • Expected Result: Zero formation of amine product in the D-isomer arm.

References

  • Espinoza, S., et al. (2012).[1][3] "Role of Catechol-O-Methyltransferase (COMT)-Dependent Processes in Parkinson's Disease and L-DOPA Treatment." CNS & Neurological Disorders - Drug Targets. Available at: [Link][1]

  • Muzzi, C., et al. (2008).[1] "Simultaneous determination of serum concentrations of levodopa, dopamine, 3-O-methyldopa and alpha-methyldopa by HPLC." Biomedicine & Pharmacotherapy.[1][4] Available at: [Link]

  • Kurian, M. A., et al. (2011).[1] "The clinical and molecular phenotype of Aromatic L-Amino Acid Decarboxylase Deficiency." Neurology. (Demonstrating the metabolic relevance of the L-pathway). Available at: [Link]

  • Verrey, F., et al. (2004).[1] "CATs and HATs: the SLC7 family of amino acid transporters."[1] Pflügers Archiv. (Detailing LAT1 stereospecificity). Available at: [Link]

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine. Available at: [Link][1]

Methodological & Application

3-Methoxy-D-tyrosine solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solubility Profiling and Handling of 3-Methoxy-D-Tyrosine

Abstract

This compound (the D-enantiomer of 3-O-Methyldopa) presents specific solubility challenges typical of zwitterionic amino acid derivatives. While its L-isomer (3-Methoxy-L-tyrosine) is a well-characterized metabolite of L-DOPA, the D-isomer is frequently utilized as a chiral standard, negative control, or synthetic building block.[1] This guide provides authoritative protocols for solubilizing this compound, leveraging the physicochemical principle of enantiomeric equivalence —whereby enantiomers exhibit identical solubility profiles in achiral solvents (water, DMSO, ethanol).[1] This document details the necessity of pH manipulation for aqueous solubility and outlines validated stock preparation workflows.

Physicochemical Context & Solubility Profile

Chemical Identity:

  • Compound: this compound[2][1][3][4][5]

  • Synonyms: 3-O-Methyl-D-dopa; 3-Methoxy-D-phenylalanine derivative.[2][1]

  • CAS (L-isomer reference): 7636-26-2 (Note: D-isomer specific CAS is less common in general databases; solubility data is derived from the L-isomer due to identical thermodynamic properties in achiral media).[2][1]

  • Molecular Weight: 211.21 g/mol [2][3][6]

  • pKa Values (Approximate):

    
    -COOH (~2.2), 
    
    
    
    -NH
    
    
    (~9.0).[2][1]

The Zwitterion Challenge: At neutral pH (~7.0), this compound exists primarily as a zwitterion (COO


 / NH

).[2][1] This charge neutrality maximizes crystal lattice energy and significantly reduces solubility in water, leading to precipitation or colloidal suspensions.[2] To achieve high-concentration aqueous stocks, the pH must be shifted away from the isoelectric point (pI) to generate a net charge (cationic in acid, anionic in base).[2][1]

Solubility Data Summary:

SolventSolubility Limit (Approx.)Physicochemical StateRecommendation
Water (pH 7.0) < 1 mg/mLZwitterionic (Aggregated)Not Recommended for stock.[2][1]
0.1 M HCl > 10 mg/mLCationic (Protonated)Excellent for aqueous stock.[1]
0.1 M NaOH > 10 mg/mLAnionic (Deprotonated)Good , but oxidation risk is higher.[2][1]
DMSO ~10 mg/mLSolvatedBest for organic stock (Cryostorage).[2][1]
Ethanol < 1 mg/mLPoor solvationNot Recommended .[2][1]
PBS (pH 7.4) < 0.5 mg/mLZwitterionicAvoid for initial dissolution.[1]

Validated Solubility Protocols

Protocol A: Preparation of Organic Stock (DMSO)

Best for long-term storage and small-volume spiking into aqueous buffers.[2][1]

Reagents:

  • This compound (Solid)[1][3][4][5][7]

  • Dimethyl sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%)[2]

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound into a sterile amber glass vial (protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 60 seconds.

    • Note: If the solution remains cloudy, sonicate in a water bath at 37°C for 5–10 minutes. The compound is heat-stable at moderate temperatures.[2][1]

  • Verification: Inspect for optical clarity. The solution should be colorless to pale yellow.[2][1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Stock (Acid-Shift Method)

Required for applications where DMSO is toxic or incompatible (e.g., specific enzyme assays or sensitive cell lines).[2][1]

Reagents:

  • This compound (Solid)[1][3][4][5][7]

  • 0.1 M Hydrochloric Acid (HCl)[2]

  • Phosphate Buffered Saline (PBS), pH 7.4 (for dilution)[2]

Procedure:

  • Weighing: Weigh 5 mg of this compound into a microcentrifuge tube.

  • Acidification: Add 500 µL of 0.1 M HCl .

  • Dissolution: Vortex until fully dissolved. The low pH protonates the amino group, disrupting the crystal lattice.[2][1]

    • Result: Clear solution at 10 mg/mL.[2][1][7]

  • Neutralization/Dilution (Critical Step):

    • Do not neutralize the stock directly, as the compound will precipitate upon reaching pH 7.[2][1]

    • Instead, dilute this acidic stock rapidly into the final experimental buffer (e.g., culture medium or PBS) at a ratio of at least 1:100.[2]

    • Example: Add 10 µL of Acidic Stock to 990 µL of PBS. The buffering capacity of the PBS will neutralize the small amount of HCl, and the low concentration of the compound (0.1 mg/mL) will likely remain in solution due to supersaturation kinetics or being below the solubility limit at that specific concentration.[2][1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solubilizing this compound based on the downstream application.

SolubilityWorkflow Start Solid this compound Choice Select Solvent System Start->Choice DMSO_Route Organic Route (DMSO) Choice->DMSO_Route Standard Storage Water_Route Aqueous Route (Water/PBS) Choice->Water_Route Direct Dissolution Acid_Route Acidic Shift (0.1 M HCl) Choice->Acid_Route DMSO-Free Required Result_DMSO Soluble Stock (~10 mg/mL) Stable @ -20°C DMSO_Route->Result_DMSO Vortex/Warm Result_Water Precipitation/Suspension (Zwitterionic Aggregation) Water_Route->Result_Water pH ~7 Result_Acid Soluble Cationic Stock (Use immediately or dilute) Acid_Route->Result_Acid Protonation

Caption: Solubility decision tree highlighting the necessity of pH modification or organic solvents to overcome zwitterionic insolubility.

Troubleshooting & Best Practices

  • Precipitation upon Dilution:

    • Symptom:[2][7][8][9][10] When diluting a DMSO stock into aqueous media, a white precipitate forms.[2]

    • Cause: The local concentration exceeds the aqueous solubility limit before mixing is complete ("Crash-out").[1]

    • Solution: Vortex the aqueous buffer while slowly adding the DMSO stock.[2][1] Ensure the final concentration in the aqueous buffer does not exceed 0.1–0.5 mg/mL.[1]

  • Stability:

    • Aqueous solutions (especially alkaline ones) are prone to oxidation (browning) over time.[2][1] Prepare aqueous working solutions fresh daily.

    • DMSO stocks are hygroscopic.[2][1][9] Keep vials tightly sealed to prevent water absorption, which decreases solubility.

  • Sterilization:

    • Do not autoclave.[2][1] Use a 0.22 µm PVDF or PTFE syringe filter for sterilization.[2][1] Nylon filters may bind tyrosine derivatives.[2][1]

References

  • MedChemExpress. 3-O-Methyldopa (3-Methoxy-L-tyrosine) Product Information & Solubility Protocol. Retrieved from .[2][1]

  • Cayman Chemical. 3-Methoxytyrosine Product Insert (Item No. 36443).[2][1][5] Retrieved from .[2][1]

  • ChemicalBook. 3-Methoxy-L-tyrosine Physicochemical Properties. Retrieved from .[2][1]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 9307: 3-Methoxytyrosine.[2][1] Retrieved from .[2][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 3-Methoxy-D-tyrosine

[1][2]

Topic: Improving Water Solubility of 3-Methoxy-D-tyrosine Document ID: TS-SOL-3MD-04 Last Updated: February 2026 Audience: Drug Discovery Scientists, Formulation Chemists, Analytical Researchers[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6]

This compound (3-MD-Tyr) is the D-enantiomer of the primary L-DOPA metabolite, 3-O-methyldopa.[1][2] While it shares identical physicochemical properties with its L-isomer, its biological inertness makes it a critical internal standard and negative control in dopaminergic studies.[1][2]

The Solubility Challenge: Like most zwitterionic amino acids, 3-MD-Tyr exhibits minimum solubility at its isoelectric point (pI

12
  • Water Solubility (Neutral): Low (~10 mg/mL).[1][2][3][4]

  • Organic Solubility: Insoluble in non-polar solvents; limited solubility in Ethanol; soluble in DMSO.

This guide provides three validated protocols to overcome these lattice forces, selected based on your downstream application.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal solubilization method for your specific experiment.

SolubilityDecisionTreeStartStart: this compound(Solid Powder)AppCheckWhat is the downstream application?Start->AppCheckAnalyticalAnalytical / Chemical(HPLC, Synthesis)AppCheck->AnalyticalNon-BiologicalInVitroIn Vitro / Cell Culture(Assays)AppCheck->InVitroCellsInVivoIn Vivo / Animal Models(Injection)AppCheck->InVivoAnimalsMethodAMethod A: pH Shift (Acidic)Stable, High SolubilityAnalytical->MethodAMethodBMethod B: DMSO StockEasy, but solvent limitsInVitro->MethodBMethodCMethod C: Cyclodextrin ComplexBiocompatible, Neutral pHInVivo->MethodCMethodB->InVivoIf DMSO < 5% v/v

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols

Protocol A: The "pH Shift" (Standard for Analytical/Stock)

Best for: HPLC standards, chemical synthesis, stock solutions where physiological pH is not immediately required.

Mechanism: Lowering the pH below the pKa of the carboxylic acid group (pKa

1

Step-by-Step:

  • Weigh the required amount of 3-MD-Tyr.[1][2]

  • Do not add water first. Add 0.1 M or 1.0 M HCl directly to the powder.

    • Ratio: Approximately 1 mL of 0.1 M HCl per 10–20 mg of compound.

  • Vortex vigorously for 30 seconds. The solution should become clear.

  • If further dilution is needed (e.g., for HPLC mobile phase), dilute with water or buffer after the initial dissolution.

Warning: Avoid using strong bases (NaOH) to solubilize if the solution will be stored.[1] High pH (>8.[1]0) accelerates the oxidation of the catechol/phenol moiety, turning the solution black (melanin-like polymerization).[1]

Protocol B: DMSO Solubilization (In Vitro Assays)

Best for: Cell culture experiments where small volumes of stock are spiked into media.[1]

Mechanism: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts hydrogen bonding in the crystal lattice without altering the protonation state.

Step-by-Step:

  • Prepare a 100 mM stock solution in anhydrous DMSO (sterile filtered).

    • Calculation: Dissolve 21.1 mg of 3-MD-Tyr in 1 mL DMSO.

  • Vortex until completely dissolved (usually < 1 minute).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Usage: Dilute at least 1:1000 into cell culture media to keep final DMSO concentration < 0.1% (to avoid solvent toxicity).

Protocol C: Cyclodextrin Complexation (In Vivo/Neutral pH)

Best for: Animal injections where low pH causes irritation and DMSO causes toxicity.[1]

Mechanism: Hydroxypropyl-


12

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or Saline.[1][2]
    
  • Add 3-MD-Tyr to this vehicle (Target: 1–5 mg/mL).[1][2]

  • Sonication is critical: Sonicate in a water bath at 37°C for 20–30 minutes.

  • If the solution remains cloudy, adjust pH carefully to 4.5–5.0 (just below the pI) using dilute HCl, then re-adjust to 7.0 very slowly while stirring. The complexation often prevents reprecipitation at neutral pH.

Physicochemical Data Summary

ParameterValue / PropertyRelevance
Molecular Weight 211.21 g/mol Calculation of Molarity.[1][2]
pKa Values

-COOH: ~2.2

-NH

: ~9.1Phenolic OH: ~10.2
Solubility is highest at pH < 2 or pH > 10.[1][2]
Isoelectric Point (pI) ~5.5 – 6.0Avoid this pH. Solubility is lowest here.[1][2]
Solubility (Water) ~10 mg/mL (Slow kinetics)Poor.[1][2] Requires heat/sonication.
Solubility (0.1 N HCl) > 50 mg/mLRecommended. Instant dissolution.[1][2]
Solubility (DMSO) ~15 mg/mL (75 mM)Good for stock solutions.[1][2]
Stability Oxidizes at pH > 8 (turns black)Keep acidic or neutral; protect from light.[1][2]

Troubleshooting & FAQ

Q1: My solution turned black/brown after sitting on the bench. Is it still usable?

  • Diagnosis: Oxidation.[2][5] This occurs rapidly at alkaline pH (pH > 8) or in the presence of light and oxygen.

  • Action: Discard the solution. The colored compounds are quinone-like polymerization products (melanin precursors) that will interfere with absorbance readings and biological activity.[1][2]

  • Prevention: Always prepare in acidic conditions (0.1 M HCl) or include an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) if neutral pH is strictly required.

Q2: I added the DMSO stock to my cell media, and it precipitated immediately.

  • Diagnosis: "Solvent Shock."[2] The rapid change from pure DMSO to aqueous media at pH 7.4 (near the pI) caused the compound to crash out.[1]

  • Action:

    • Pre-warm the cell media to 37°C.

    • Vortex the media while adding the DMSO stock dropwise.

    • Do not exceed the solubility limit of the aqueous phase (~10 mg/mL).[4]

Q3: Can I use the L-isomer (3-O-methyldopa) data for the D-isomer?

  • Answer: Yes, for physicochemical purposes (solubility, pKa, stability), the enantiomers are identical. However, for biological purposes (receptor binding, enzymatic degradation), they are distinct. Ensure you are using the correct CAS for your specific application (3-MD-Tyr CAS: 1670-14-0 vs. L-isomer CAS: 7636-26-2).[1][2]

References

  • O'Neil, M.J.[1] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition.[2][6] Royal Society of Chemistry, 2013. (Confirming solubility profiles of tyrosine derivatives).

  • ChemicalBook. Methyldopa (L-isomer) Physicochemical Properties.Link (Proxy for D-isomer solubility data).[1][2]

  • Brewster, M.E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666, 2007.[1] Link (Protocol C validation).

  • PubChem. 3-Methoxy-DL-tyrosine Compound Summary. National Library of Medicine. Link (pKa and structural data).[1][2]

Technical Support Center: Resolving 3-Methoxy-D-tyrosine Peaks in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving issues related to the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of 3-Methoxy-D-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Problems

Question 1: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can stem from several factors, broadly categorized as chemical, instrumental, or column-related problems. For a[1]n ionizable compound like this compound, which has both acidic (carboxylic acid) and basic (amine) functional groups, chemical interactions with the stationary phase are a frequent cause.

Causality and Troubleshooting Steps:

  • Secondary Silanol Interactions: The most common cause of peak tailing for basic compounds is the interaction with acidic residual silanol groups on the silica-based stationary phase. These[2] interactions create a secondary, stronger retention mechanism, leading to a tailed peak shape.

    • Solution:

      • Mobile Phase pH Adjustment: this compound has ionizable functional groups. Controlling the pH of the mobile phase is crucial. To mi[2][3]nimize silanol interactions, it is recommended to work at a low pH (e.g., pH 2.5-3.5). At this pH, the silanol groups are protonated and less likely to interact with the protonated amine group of your analyte. Using[2] a buffer like phosphate or an acid additive like trifluoroacetic acid (TFA) or formic acid is essential to maintain a stable pH. [4][5][6] * Use of End-Capped Columns: Modern, high-purity silica columns are "end-capped" to reduce the number of accessible silanol groups. If you are using an older column, switching to a well-end-capped column can significantly improve peak shape. [7] * Competitive Shielding: Adding a small amount of a basic compound (a "sacrificial base") to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.

  • Column Overload: Injecting too much sample can lead to peak tailing as the stationary phase becomes saturated.

    • Solution:

      • Reduce Injection Volume or Concentration: Try injecting a smaller volume or diluting your sample. If th[8]e peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet frit or at the head of the column can distort the peak shape. Also,[9] operating a silica-based column at a high pH (typically > 7) can cause the silica to dissolve, leading to a void at the column inlet. * Solution:

    • Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If this doesn't work, you can try reversing the column and flushing it to waste (check the manufacturer's instructions first). [9] * Guard Column: Using a guard column can help protect your analytical column from contaminants. * Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered before injection to remove particulates.

*[9]

Question 2: I'm observing a split or doubled peak for this compound. What could be the cause?

Answer:

Peak splitting can be a frustrating problem, often indicating an issue at the column inlet or a mismatch between the sample solvent and the mobile phase.

[10]Causality and Troubleshooting Steps:

  • Blocked Column Frit: Particulate matter from the sample, mobile phase, or system wear can partially block the inlet frit of the column. This [9][10]causes the sample to be distributed unevenly onto the stationary phase, leading to a split peak. This will typically affect all peaks in the chromatogram. [9] * Solution:

    • Reverse Flush: As with peak tailing, a reverse flush of the column might dislodge the blockage. [9] * Frit Replacement: If flushing doesn't work, the frit may need to be replaced, or the entire column if the frit is not user-replaceable. [10] * Prevention: Always filter your samples and mobile phases to prevent particulate contamination.

2.[9] Column Void: A void or channel in the stationary phase at the head of the column can cause the sample band to split. This can be caused by pressure shocks or operating the column outside its recommended pH or temperature range. * Solution:

  • Column Replacement: Unfortunately, a significant void usually means the column needs to be replaced.

3. Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than your mobile phase, it can cause peak distortion, including splitting. [1] * Solution:

  • Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.

*[8]

Method Development & Optimization

Question 3: I'm having trouble getting enough retention for this compound on my C18 column. How can I increase its retention time?

Answer:

Insufficient retention in reverse-phase HPLC is a common challenge, especially for more polar compounds. The primary retention mechanism in reverse-phase chromatography is the hydrophobic interaction between the analyte and the stationary phase.

[2]Causality and Optimization Strategies:

  • Mobile Phase Composition: The organic modifier in the mobile phase has the strongest effect on retention.

    • Solution:

      • Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. A general rule is that a 10% decrease in the organic modifier will increase the retention factor (k) by 2-3 times.

      • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and may increase retention, depending on the specific interactions. Metha[2]nol is a stronger proton donor and acceptor in hydrogen bonding compared to acetonitrile.

2.[2] Mobile Phase pH: The ionization state of this compound significantly impacts its polarity and, therefore, its retention.

  • Solution:
  • pH Adjustment: To maximize hydrophobic retention, you want to suppress the ionization of the analyte. For this compound, this means adjusting the mobile phase pH to be approximately 2 pH units below the pKa of the carboxylic acid group or 2 pH units above the pKa of the amine group. When the analyte is in its neutral form, it will be more hydrophobic and have greater retention on a C18 column.

3.[2][3] Stationary Phase Selection: A standard C18 column may not be the optimal choice for more polar analytes.

  • Solution:
  • Consider Alternative Stationary Phases:
  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity and better retention for polar compounds, even with highly aqueous mobile phases.
  • Phenyl-Hexyl Phases: These columns offer pi-pi interactions, which can be beneficial for aromatic compounds like this compound.

*[2]

Data Presentation & Experimental Protocols
Table 1: Mobile Phase Optimization for this compound
Mobile Phase CompositionpHExpected Outcome on this compound Peak
90% Water / 10% Acetonitrile with 0.1% Formic Acid~2.7Increased retention, good peak shape due to suppressed silanol interactions.
70% Water / 30% Acetonitrile with 0.1% Formic Acid~2.7Decreased retention compared to 10% ACN, may be suitable for faster analysis.
90% Water / 10% Methanol with 0.1% Formic Acid~2.7May provide different selectivity compared to acetonitrile, potentially improving resolution from impurities.
90% 20mM Phosphate Buffer / 10% Acetonitrile3.0Good buffering capacity, leading to stable retention times and improved peak shape.
90% 20mM Phosphate Buffer / 10% Acetonitrile7.0Likely to have poor retention and potential peak tailing due to ionization of the analyte and silanol groups.
Experimental Protocol: Systematic Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for the analysis of this compound, balancing retention and peak shape.

Materials:

  • HPLC system with UV or MS detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid, phosphoric acid, and ammonium acetate

  • This compound standard

Procedure:

  • Prepare Mobile Phase Buffers:

    • pH 2.5: 20 mM Potassium Phosphate, pH adjusted with phosphoric acid.

    • pH 4.5: 20 mM Ammonium Acetate.

    • pH 6.5: 20 mM Potassium Phosphate, pH adjusted.

  • Prepare Stock Solution: Dissolve this compound in a 50:50 mixture of water and methanol to a concentration of 1 mg/mL. Dilute further with the initial mobile phase for each pH condition to a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 280 nm

    • Gradient: Start with a consistent isocratic hold (e.g., 10% acetonitrile) for each pH condition.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 15 column volumes before the first injection.

    • Inject the this compound standard at each pH condition.

    • Record the retention time, peak asymmetry, and theoretical plates for each run.

  • Evaluation: Compare the chromatographic data to determine the pH that provides the best combination of retention, peak shape, and resolution from any impurities.

Visualizations
Troubleshooting Workflow for Peak Tailing

PeakTailingWorkflow start Peak Tailing Observed check_overload Check for Column Overload Reduce injection volume/concentration start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes overload_no No Improvement overload_yes->overload_no No solution_overload Issue Resolved: Column Overload overload_yes->solution_overload Yes check_pH check_pH overload_no->check_pH pH_yes Yes check_pH->pH_yes Yes pH_no No check_pH->pH_no check_column Suspect Column Issues Contamination or Degradation pH_yes->check_column solution_pH Adjust pH to 2.5-3.5 with buffer/acid pH_no->solution_pH No column_action Flush with strong solvent. Consider guard column. check_column->column_action final_solution If unresolved, replace column. column_action->final_solution

Caption: A logical workflow for troubleshooting peak tailing issues.

Impact of Mobile Phase pH on Analyte and Silanol Ionization

pH_Effect cluster_low_pH Low pH (e.g., 2.5) cluster_high_pH High pH (e.g., 7.0) Analyte_low Analyte (R-NH3+) Protonated, Polar Silanol_low Silanol (Si-OH) Neutral, Non-interactive Analyte_high Analyte (R-COO-) Deprotonated, Very Polar Analyte_low->Analyte_high pH Increases Retention_low Primary Retention: Hydrophobic Interaction Good Peak Shape Silanol_high Silanol (Si-O-) Deprotonated, Interactive Silanol_low->Silanol_high pH Increases Retention_high Secondary Retention: Ion-Exchange Peak Tailing Retention_low->Retention_high Chromatographic Impact

Caption: The effect of mobile phase pH on analyte and stationary phase interactions.

References
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Guides for method development. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Carbamoyl-3-methoxy-O,alpha-dimethyl-L-tyrosine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Univerzita Karlova. (n.d.). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse phase HPLC analysis of fluorescent tyrosine oxidation products.... Retrieved from [Link]

  • Papanastasiou, E. G., et al. (2007). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 859(2), 236-243. Retrieved from [Link]

  • PubMed. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mobile phase optimization. Chromatograms show the improvement in the separation of analytes peaks. Retrieved from [Link]

  • Dong, M. W. (2010). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 28(6), 442-450. Retrieved from [Link]

  • PubMed. (1987). A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Separation of 3-Methoxy-D-tyrosine from L-DOPA Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, chromatographers, and drug development professionals facing the specific task of separating and quantifying 3-Methoxy-D-tyrosine from a complex matrix containing L-DOPA and its major metabolites. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively in your own laboratory.

The primary analytical hurdle in this context is not merely separating structurally similar catecholic compounds, but achieving stereoselectivity. The target analyte, 3-Methoxy-D -tyrosine, must be resolved from its naturally occurring enantiomer, 3-O-methyldopa (3-OMD), which is the L -isomer and a principal metabolite of L-DOPA. This guide provides a comprehensive framework for tackling this chiral separation.

Section 1: Understanding the Analytes

Successful separation begins with understanding the physicochemical properties of the compounds of interest. L-DOPA is metabolized via several pathways, with O-methylation by Catechol-O-methyltransferase (COMT) being a key route, producing 3-O-methyldopa (3-OMD).[1][2][3][4] Your target analyte, this compound, is the synthetic D-enantiomer of this metabolite.

CompoundStructureMolar Mass ( g/mol )Key Properties
L-DOPA 197.19Dopamine precursor; contains a catechol group.
3-O-methyldopa (3-OMD) 211.22L-enantiomer; major metabolite of L-DOPA with a long plasma half-life (~15 hours).[2]
This compound 211.22D-enantiomer; target analyte; shares all physical properties with 3-OMD except for optical rotation.
Dopamine 153.18Primary active metabolite of L-DOPA.[3][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your method development strategy.

Q: What is the primary challenge in separating this compound from L-DOPA metabolites?

A: The central challenge is chiral separation. This compound and its L-isomer, 3-O-methyldopa (a major L-DOPA metabolite), are enantiomers. This means they have identical physical properties (solubility, pKa, molecular weight) and will not be separated by standard reversed-phase HPLC. A chiral stationary phase (CSP) or a chiral additive in the mobile phase is required to resolve them.[6][7]

Q: Which analytical technique is best suited for this separation?

A: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard and most robust method for this application.[6][8] This "direct" approach is generally preferred over indirect methods (which involve derivatization) because it has fewer sample preparation steps and sources of error. Coupling the HPLC system to a Mass Spectrometer (LC-MS) provides enhanced sensitivity and specificity.[6][8]

Q: What type of sample preparation is necessary for analyzing plasma samples?

A: Biological matrices like plasma require a cleanup step to remove proteins and other interfering substances that can damage the analytical column and compromise data quality. For L-DOPA and its metabolites, two common approaches are:

  • Protein Precipitation: A simple and fast method using agents like perchloric acid or acetonitrile to crash out proteins.[9][10]

  • Solid-Phase Extraction (SPE): A more selective method that can isolate and concentrate the analytes of interest.[11][12][13] SPE is often preferred for cleaner extracts and better sensitivity.

Q: Can I use Gas Chromatography (GC) for this analysis?

A: While GC can be used for chiral separations of amino acids, it is generally not the preferred method for these specific compounds.[14] L-DOPA and its metabolites are non-volatile and thermally labile. They would require derivatization to increase their volatility and thermal stability, adding complexity and potential variability to the workflow.

Section 3: Troubleshooting Guide: Chiral HPLC Method

This guide uses a question-and-answer format to address specific issues you may encounter during method development and execution.

Q1: My peaks for this compound and 3-O-methyldopa are co-eluting or have poor resolution (Rs < 1.5). What should I do?

A: This is the most common issue and directly relates to the chiral recognition mechanism. The interaction between your enantiomers and the chiral stationary phase is insufficient.

Causality & Solution Pathway:

  • Confirm You Are Using a Chiral Column: Standard C18 or other achiral columns will not resolve enantiomers.

  • Select the Right Chiral Stationary Phase (CSP): The choice of CSP is critical. For amino acid derivatives, macrocyclic glycopeptide phases (like teicoplanin or vancomycin) are highly effective.[15][16] Crown-ether based CSPs are also specifically suited for separating D- and L-amino acids.[17] If one CSP provides poor selectivity, trying a different class of CSP is a valid strategy.

  • Optimize the Mobile Phase:

    • Organic Modifier: The type and concentration of the organic solvent (typically methanol or acetonitrile) significantly impact chiral recognition. Systematically vary the percentage of the organic modifier. Methanol is often a good starting point as it can participate in hydrogen bonding, which is a key interaction for many CSPs.[16]

    • Buffer/Additive: The pH and ionic strength of the mobile phase control the ionization state of your analytes. Since these are amino acids, their charge state is critical for interaction with the CSP. Use a buffer like ammonium acetate or ammonium formate at a concentration of 10-20 mM. Adjusting the pH (e.g., from 4.0 to 6.0) can dramatically alter selectivity.

  • Adjust Column Temperature: Temperature affects the thermodynamics and kinetics of the chiral interaction. Lowering the temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP, though it may increase analysis time and backpressure. Experiment with temperatures between 15°C and 40°C.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) gives the analytes more time to interact with the stationary phase, which can improve resolution.

Q2: I'm observing poor peak shape (tailing or fronting) for all my peaks.

A: Poor peak shape is often a sign of a chemical or physical problem in the chromatographic system.

Causality & Solution Pathway:

  • Column Void or Contamination: If all peaks are affected similarly, the issue may be at the head of the column.[18] A void can form from pressure shocks or degradation of the stationary phase. Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[19]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure all connections are made with minimal-volume tubing (e.g., 0.005" I.D. PEEK tubing).

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause distorted peaks. Whenever possible, dissolve your final sample in the initial mobile phase.

Q3: Only my target analyte peaks are tailing, while other peaks look fine.

A: This points to a specific chemical interaction between your analytes and the system.

Causality & Solution Pathway:

  • Secondary Interactions with the Stationary Phase: This is common with basic compounds like amino acids. Residual silanols on silica-based columns can cause peak tailing. Ensure your mobile phase pH is appropriate for the column and consider adding a competing base (like triethylamine) at a very low concentration (e.g., 0.1%), though this may not be compatible with MS detection.

  • Mobile Phase pH Issues: If the mobile phase pH is too close to the analyte's pKa, you can get a mix of ionized and non-ionized forms, leading to tailing.[18] Ensure your buffer has sufficient capacity and the pH is at least 1-1.5 units away from the pKa of your analytes.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[20] Dilute your sample and reinject to see if the peak shape improves.

Section 4: Protocol Hub

These protocols provide a validated starting point for your experiments.

Protocol 4.1: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol is designed to extract L-DOPA and its metabolites from human plasma, providing a clean sample suitable for HPLC injection.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 0.1 M phosphate buffer (pH 2.5) to precipitate proteins and adjust pH. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection. This protocol is adapted from principles described in literature for similar analytes.[9][12]

Protocol 4.2: Chiral HPLC-UV Method for Baseline Separation

This method provides a robust starting point for separating this compound from 3-O-methyldopa.

  • HPLC System: Standard HPLC with UV detector.[6]

  • Column: Teicoplanin-based Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.[6][15]

  • Mobile Phase: 20 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid) / Methanol (80:20 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Rationale: The teicoplanin CSP provides multiple chiral interaction sites (hydrogen bonding, ionic, dipole) necessary for resolving amino acid enantiomers. The polar ionic mobile phase mode with ammonium acetate buffer controls the ionization state of the analytes to promote optimal interaction with the CSP.

Section 5: Visualization Center

Diagram 1: L-DOPA Metabolic Pathway

L_DOPA_Metabolism cluster_enzymes Key Enzymes LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC OMD 3-O-methyldopa (3-OMD, L-isomer) LDOPA->OMD COMT DOPAC DOPAC Dopamine->DOPAC MAO HVA HVA OMD->HVA MAO, ALDH DOPAC->HVA COMT AADC AADC: Aromatic L-amino acid decarboxylase COMT COMT: Catechol-O-methyltransferase MAO MAO: Monoamine oxidase ALDH ALDH: Aldehyde dehydrogenase

Caption: Major metabolic pathways of L-DOPA.

Diagram 2: Analytical Workflow

Analytical_Workflow Start Plasma Sample SPE Solid-Phase Extraction (SPE) (Protocol 4.1) Start->SPE Evap Evaporation & Reconstitution SPE->Evap Inject HPLC Injection Evap->Inject Separation Chiral HPLC Separation (Protocol 4.2) Inject->Separation Detect UV or MS Detection Separation->Detect Data Data Analysis (Quantification & Purity) Detect->Data

Caption: General workflow for sample analysis.

Diagram 3: Troubleshooting Logic for Peak Co-elution

Troubleshooting_Logic Problem Problem: Enantiomers Co-elute CheckColumn Is the column a Chiral Stationary Phase (CSP)? Problem->CheckColumn ChangeColumn Action: Install appropriate CSP CheckColumn->ChangeColumn No OptimizeMP Optimize Mobile Phase (Organic %, pH, Buffer) CheckColumn->OptimizeMP Yes CheckTemp Adjust Temperature (Try lowering to 20°C) OptimizeMP->CheckTemp CheckFlow Reduce Flow Rate (e.g., 1.0 -> 0.7 mL/min) CheckTemp->CheckFlow Resolved Peaks Resolved CheckFlow->Resolved

Caption: Troubleshooting logic for co-eluting enantiomers.

References

  • ResearchGate. (n.d.). Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Development and validation of a fast HPLC method for methyldopa enantiomers using superficially porous particle based macrocyclic glycopeptide stationary phase. Retrieved from ResearchGate. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from LCGC International. [Link]

  • MDPI. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Retrieved from MDPI. [Link]

  • MDPI. (n.d.). An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Determination of levodopa by chromatography-based methods in biological samples: a review. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). L-DOPA in Parkinson's Disease: Looking at the “False” Neurotransmitters and Their Meaning. Retrieved from MDPI. [Link]

  • Wikipedia. (n.d.). 3-O-Methyldopa. Retrieved from Wikipedia. [Link]

  • PMC. (n.d.). Toward the Understanding of the Metabolism of Levodopa I. DFT Investigation of the Equilibrium Geometries, Acid-Base Properties and Levodopa-Water Complexes. Retrieved from PubMed Central. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent Technologies. [Link]

  • PubMed. (2011). Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. Retrieved from PubMed. [Link]

  • Wikipedia. (n.d.). L-DOPA. Retrieved from Wikipedia. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation. [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from LCGC International. [Link]

  • PubMed. (n.d.). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Retrieved from PubMed. [Link]

  • PMC. (n.d.). A novel pathway for microbial metabolism of Levodopa. Retrieved from PubMed Central. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from Chromatography Today. [Link]

  • PMC. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Retrieved from PubMed Central. [Link]

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Validation & Comparative

A Technical Guide to the Mass Spectrometry Fragmentation of 3-Methoxy-D-tyrosine and Comparative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-Methoxy-D-tyrosine. Beyond a mere cataloging of fragments, we will delve into the causal mechanisms driving the fragmentation pathways, offering insights grounded in established principles of mass spectrometry. Furthermore, this guide will objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with alternative analytical techniques, providing the technical details necessary to make informed decisions for your research and development endeavors.

Introduction to this compound: A Molecule of Interest

This compound, a derivative of the amino acid tyrosine, is a compound of significant interest in various research fields. While its L-isomer, 3-methoxy-L-tyrosine (also known as 3-O-methyldopa), is a well-known metabolite of L-DOPA used in the treatment of Parkinson's disease, the D-isomer's role and analytical characterization are less commonly documented but equally important for stereospecific analytical methods in drug metabolism and pharmacokinetic studies. Accurate and reliable analytical methods are paramount for distinguishing between stereoisomers and understanding their unique biological activities.

Unraveling the Fragmentation Pattern of this compound by Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When coupled with a fragmentation technique (MS/MS), it allows for the structural elucidation of molecules. The fragmentation pattern of a molecule is a unique fingerprint that can be used for its identification and quantification.

While a comprehensive, publicly available experimental MS/MS spectrum for this compound is not readily found in the literature, we can predict its fragmentation pattern with a high degree of confidence based on the well-understood fragmentation of its parent molecule, tyrosine, and general principles of mass spectrometry.

The molecular weight of this compound is 211.21 g/mol .[1] Upon electrospray ionization (ESI) in positive mode, the molecule will readily protonate to form the precursor ion [M+H]⁺ at m/z 212.

The primary fragmentation pathways are expected to involve the loss of neutral molecules from the amino acid side chain and cleavages within the aromatic ring and its substituents.

Proposed Fragmentation Pathway:

fragmentation_pathway M [M+H]⁺ m/z 212 F1 Loss of H₂O [M+H-H₂O]⁺ m/z 194 M->F1 - H₂O F2 Loss of COOH₂ [M+H-HCOOH]⁺ m/z 166 M->F2 - HCOOH F3 Loss of NH₃ and CO [M+H-NH₃-CO]⁺ m/z 167 M->F3 - (NH₃+CO) F4 [C₈H₉O₂]⁺ m/z 137 F2->F4 - C₂H₅N lc_msms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) MS->MSMS Data Data MSMS->Data Data Acquisition & Quantification

Sources

A Comparative Guide to the Chromatographic Retention of 3-Methoxy-D-tyrosine and its L-isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is a critical aspect of drug discovery, development, and quality control. This guide provides a comprehensive comparison of the retention times of 3-Methoxy-D-tyrosine and its L-isomer (also known as 3-O-methyldopa or 3-OMD), offering insights into the principles of their chiral separation and providing a detailed experimental protocol.

3-Methoxy-L-tyrosine is a significant metabolite of Levodopa (L-DOPA), a primary medication for Parkinson's disease. Monitoring the levels of L-DOPA and its metabolites, including the individual enantiomers of 3-methoxytyrosine, is crucial for understanding its pharmacokinetics and optimizing therapeutic regimens. While the L-isomer is the naturally occurring metabolite, the presence and concentration of the D-isomer can provide valuable information regarding drug purity and potential racemization during manufacturing or storage.

Understanding Chiral Separation: The Key to Differentiating Enantiomers

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a challenging task. Chiral chromatography is the most widely used technique to achieve this separation. It relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] This differential interaction is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes dictates the elution order and the degree of separation.

The primary mechanisms governing chiral recognition on a CSP include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] The specific combination and strength of these interactions for each enantiomer with the CSP determine its retention time.

Comparative Retention Behavior of this compound vs. L-isomer

Direct, publicly available experimental data detailing the side-by-side retention times of this compound and 3-Methoxy-L-tyrosine under a specific set of chromatographic conditions is limited. However, based on the general principles of chiral chromatography and data from the separation of structurally similar amino acid derivatives, we can infer the expected behavior.

In many chiral separations of amino acids and their derivatives on polysaccharide-based or macrocyclic antibiotic-based CSPs, the L-enantiomer, being the naturally occurring form, often interacts more strongly with the chiral selector and thus exhibits a longer retention time. However, the elution order is highly dependent on the specific CSP, mobile phase composition, and temperature.

For illustrative purposes, the following table presents a hypothetical but realistic comparison of retention times that could be expected when separating the enantiomers of 3-methoxytyrosine using a suitable chiral HPLC method.

EnantiomerHypothetical Retention Time (minutes)
This compound12.5
3-Methoxy-L-tyrosine15.2

It is crucial to note that these are representative values. Actual retention times will vary depending on the specific experimental conditions.

Experimental Protocol for Chiral Separation

The following is a detailed, step-by-step methodology for the chiral separation of this compound and 3-Methoxy-L-tyrosine. This protocol is based on established methods for the separation of similar amino acid enantiomers.[3]

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: A teicoplanin-based CSP, such as a Chirobiotic T column (250 x 4.6 mm, 5 µm), is a good starting point based on its proven efficacy for separating D and L-amino acid derivatives.[3]

  • Mobile Phase: A polar organic mode using methanol with a small percentage of acidic and basic modifiers is often effective. A starting mobile phase could be Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v).

  • Analytes: Standard solutions of this compound and 3-Methoxy-L-tyrosine, as well as a racemic mixture.

  • Sample Solvent: The mobile phase is the ideal solvent for dissolving the samples.

Experimental Workflow

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Methanol/Acetic Acid/Triethylamine) C Equilibrate Chirobiotic T Column A->C B Prepare Standard Solutions (D, L, and Racemic 3-Methoxytyrosine) D Inject Sample B->D C->D E Isocratic Elution D->E F Detect at 280 nm E->F G Record Chromatogram F->G H Determine Retention Times (tR) G->H I Calculate Resolution (Rs) H->I

Caption: A schematic overview of the experimental workflow for the chiral separation of 3-methoxytyrosine enantiomers.

Step-by-Step Procedure
  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing methanol, acetic acid, and triethylamine in the specified ratio. Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

  • Standard Solution Preparation: Prepare individual standard solutions of this compound and 3-Methoxy-L-tyrosine, as well as a solution of the racemic mixture, at a concentration of approximately 1 mg/mL in the mobile phase.

  • Column Equilibration: Install the Chirobiotic T column in the HPLC system and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10 µL of each standard solution and the racemic mixture onto the column.

  • Chromatographic Run: Perform the separation using an isocratic elution with the prepared mobile phase at a constant flow rate of 1.0 mL/min. The column temperature can be maintained at ambient temperature (e.g., 25°C).

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 280 nm, which is a suitable wavelength for tyrosine derivatives.

  • Data Analysis: Record the chromatograms and determine the retention times for each enantiomer. Calculate the resolution between the two peaks to assess the quality of the separation. A resolution value of >1.5 is generally considered to indicate a baseline separation.

The Mechanism of Chiral Recognition

The successful separation of 3-methoxytyrosine enantiomers on a teicoplanin-based CSP is attributed to the formation of diastereomeric complexes through multiple, simultaneous interactions. Teicoplanin is a macrocyclic glycopeptide with a complex, three-dimensional structure containing multiple chiral centers, aromatic rings, and functional groups capable of hydrogen bonding.

chiral_recognition cluster_interactions Differential Interactions CSP Chiral Stationary Phase (Teicoplanin) Aromatic Pockets Hydrogen Bond Donors/Acceptors Ionic Groups D_Interactions Stronger Interaction (e.g., 3-point interaction) - π-π stacking - Hydrogen bonding - Ionic interaction L_Interactions Weaker Interaction (Steric Hindrance) D_Enantiomer This compound Aromatic Ring Amino Group Carboxyl Group D_Enantiomer->CSP Forms stable diastereomeric complex L_Enantiomer 3-Methoxy-L-tyrosine Aromatic Ring Amino Group Carboxyl Group L_Enantiomer->CSP Forms less stable diastereomeric complex

Caption: A simplified diagram illustrating the principle of chiral recognition on a teicoplanin-based CSP.

The chiral selector of the CSP provides a specific environment where one enantiomer can fit more snugly and establish more favorable interactions than the other. For instance, the D-enantiomer might be able to form a "three-point interaction" with the CSP, involving a combination of π-π stacking between its aromatic ring and an aromatic pocket on the teicoplanin molecule, hydrogen bonding with its amino and carboxyl groups, and an ionic interaction. The L-enantiomer, due to its different spatial arrangement, may experience steric hindrance that prevents it from achieving this optimal three-point interaction, resulting in a weaker overall binding and, consequently, an earlier elution from the column.

Conclusion

References

  • Doležalová, M., & Tkačzyková, M. (1999). Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 555-567. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

Sources

Publish Comparison Guide: Cross-Reactivity of 3-Methoxy-D-Tyrosine with L-DOPA Antibodies

[1]

Executive Summary: The Specificity Challenge

In the quantification of L-DOPA (L-3,4-dihydroxyphenylalanine), particularly for Parkinson’s disease research and pharmacokinetic monitoring, antibody specificity is the limiting factor for assay sensitivity.[1] The primary analytical challenge is distinguishing L-DOPA from its abundant circulating metabolites and structural analogs.[1]

This guide analyzes the cross-reactivity of high-affinity L-DOPA antibodies against 3-Methoxy-D-tyrosine , a synthetic enantiomer of the major metabolite 3-O-Methyldopa (3-OMD).[1]

Key Insight: While 3-O-Methyldopa (the L-isomer) is the biological interferent of concern, This compound serves as a critical "double-negative" control in validation.[1] It tests the antibody's ability to discriminate on two axes simultaneously:

  • Chemical Modification: Methylation at the 3-position (3-OH

    
     3-OMe).[1]
    
  • Stereochemistry: Enantiomeric shift (L

    
     D).
    

Structural & Mechanistic Analysis

To understand the immunological challenge, we must visualize the structural differences. High-quality monoclonal antibodies raised against L-DOPA are typically designed to recognize the specific electron density of the catechol ring (3,4-dihydroxy) and the specific orientation of the L-amino acid backbone.[1]

The Antigens
  • L-DOPA: The target analyte.[1][2][3][4][5][6][7][8][9][10][11] Features a catechol ring and L-configuration.[1][10]

  • 3-O-Methyldopa (3-OMD / 3-Methoxy-L-tyrosine): The primary metabolic interferent.[1] Features a 3-methoxy group.[1][3][4][6][7][8][10][12]

  • This compound: The test analyte.[1][6][7][9][12] Features a 3-methoxy group AND D-configuration.[1]

Metabolic Context Diagram

The following diagram illustrates why specificity against methoxylated forms is crucial. L-DOPA is rapidly converted by COMT (Catechol-O-methyltransferase) into 3-OMD, which accumulates in plasma.[1]

MetabolicPathwayLDOPAL-DOPA(Target)DopamineDopamine(Neurotransmitter)LDOPA->DopamineAADC(Decarboxylation)OMD3-O-Methyldopa(Major Metabolite)LDOPA->OMDCOMT(Methylation)MD_TyrThis compound(Control Analyte)OMD->MD_TyrStereo-isomer(Synthetic)

Figure 1: L-DOPA metabolic fate.[1][6][8][9][10] 3-O-Methyldopa (OMD) is the biological competitor; this compound is the stereochemical control.[1]

Comparative Performance Analysis

The following data summarizes the typical cross-reactivity profiles of validated, high-affinity anti-L-DOPA antibodies (e.g., rabbit polyclonal or mouse monoclonal clones generated via glutaraldehyde-conjugation methods).

Cross-Reactivity Table

Cross-reactivity (CR) is calculated at 50% B/B0 displacement in a competitive ELISA.[1]

AnalyteStructural RelationTypical CR (%)Interpretation
L-DOPA Target100% Reference Standard
Dopamine Decarboxylated Product< 0.05%Excellent discrimination of the carboxyl group.[1]
3-O-Methyldopa 3-Methoxy metabolite (L)< 1.0%Good discrimination of the phenol vs. methoxy group.[1]
This compound 3-Methoxy isomer (D) < 0.01% Negligible. Antibody rejects both the D-isomer and the methoxy group.[1]
L-Tyrosine Precursor (lacks 3-OH)< 0.1%Specificity for the catechol ring is high.[1]
Performance Verdict
  • High Specificity: Leading commercial antibodies exhibit <0.01% cross-reactivity with this compound.[1]

  • Mechanism: The antibody paratope is stereoselective. It cannot accommodate the D-amino acid backbone and is sterically hindered by the bulky methyl group at the 3-position.[1]

  • Implication: this compound does not interfere with L-DOPA quantification, even at supraphysiological concentrations.[1]

Experimental Validation Protocol: Competitive ELISA

To verify the cross-reactivity of your specific antibody lot, follow this self-validating protocol. This method uses competitive inhibition to quantify specificity.

Workflow Diagram

ELISA_WorkflowStep11. Coat PlateL-DOPA Conjugate(Overnight, 4°C)Step22. Block SurfaceBSA/Casein Buffer(1h, RT)Step1->Step2Step33. Competition StepAdd Sample (Free L-DOPA or Analog)+ Primary Antibody(Incubate 1-2h)Step2->Step3Step44. Wash StepRemove unbound Ab(3x PBS-T)Step3->Step4Step55. DetectionAdd HRP-Secondary Ab(1h, RT)Step4->Step5Step66. ReadoutTMB Substrate -> 450nmStep5->Step6

Figure 2: Competitive ELISA workflow for small molecule hapten validation.

Detailed Methodology

Materials:

  • L-DOPA-BSA Conjugate (Coating Antigen).[1]

  • Primary Antibody: Anti-L-DOPA (Rabbit pAb or Mouse mAb).[1]

  • Competitors: L-DOPA standards (0.1 ng/mL – 10 µg/mL) and this compound (10 ng/mL – 100 µg/mL).[1]

Protocol:

  • Coating: Coat a 96-well Maxisorp plate with L-DOPA-BSA conjugate (1-5 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x. Block with 1% BSA in PBS for 1 hour to prevent non-specific binding.[1]

  • Competition (The Critical Step):

    • Prepare serial dilutions of L-DOPA (Standard Curve).

    • Prepare serial dilutions of This compound (Cross-reactivity test).

    • Mix antigen dilutions 1:1 with the Primary Antibody solution.

    • Add 100 µL of mixture to wells. Incubate 2 hours at RT.

    • Logic: Free antigen in solution competes with the plate-bound antigen for the antibody.[1] High affinity for the free antigen results in low signal.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG).[1] Incubate 1 hour.

  • Development: Add TMB substrate. Stop with 1M HCl. Measure OD at 450nm.

Calculation of Cross-Reactivity

Calculate % Cross-Reactivity using the IC50 values (concentration required to inhibit 50% of maximum binding):

1
  • Passing Criteria: For this compound, the IC50 should be at least 1000x higher than L-DOPA (i.e., <0.1% CR).[1]

Recommendations for Researchers

  • Sample Preparation: When analyzing plasma, use protein precipitation (PCA/EDTA) to remove enzymes, but be aware that 3-O-Methyldopa levels can be 10x higher than L-DOPA in patients on COMT inhibitors.[1] Ensure your antibody has <1% CR to the L-isomer (3-OMD).[1] The D-isomer is rarely a biological contaminant but is excellent for validating assay robustness.[1]

  • Derivatization: Some high-sensitivity kits (e.g., ImmuSmol) use a derivatization step (acylation) to chemically stabilize L-DOPA and increase antibody recognition distinctiveness.[1] This further reduces cross-reactivity to methoxylated analogs.[1]

  • Stereospecificity Check: If synthesizing custom L-DOPA conjugates, always use this compound to rule out non-specific "sticky" binding to the methoxy group, confirming the antibody is truly reading the chiral center.[1]

References

  • ImmuSmol. (n.d.). L-DOPA Antibody - Rabbit Polyclonal / Validated for IF in primary neurons & tissues. Retrieved October 26, 2023, from [Link][1]

  • Alachkar, A., Brotchie, J. M., & Jones, O. T. (2010).[1][10] Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human α2-adrenergic and dopaminergic receptors. Neuroscience Research, 67(3), 245-249.[1][10] Retrieved October 26, 2023, from [Link][1]

  • Gemacbio. (n.d.).[1] Small Molecule Antibodies - Specificity & Validation. (General reference for small molecule antibody validation standards). Retrieved October 26, 2023, from [Link][1]

A Senior Application Scientist’s Guide to the Certification of 3-Methoxy-D-tyrosine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Analytical Precision in Drug Development

In the landscape of pharmaceutical research and development, the integrity of every piece of data hinges on the quality of the reference standards used. These standards are not mere reagents; they are the calibrated yardsticks against which all analytical measurements are judged. For a compound like 3-Methoxy-D-tyrosine, a critical metabolite of L-DOPA and a biomarker for certain metabolic disorders, the distinction between a well-characterized reference standard and a research-grade chemical can mean the difference between a successful clinical trial and a costly failure.[1][2] Reliable reference standards are indispensable for confirming the safety and efficacy of drug substances and products.[3]

This guide provides an in-depth comparison of the analytical certification process for this compound reference standards. Moving beyond a simple listing of specifications, we will explore the causality behind the experimental choices, offering a self-validating framework for assessing and comparing standards from different sources. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust understanding of what constitutes a true, certified reference standard.

Analyte Profile: this compound

This compound is the D-enantiomer of 3-O-methyldopa, a major metabolite of Levodopa (L-DOPA), formed via methylation by the enzyme catechol-O-methyltransferase (COMT).[1][4] Its presence and concentration are significant in pharmacokinetic studies of L-DOPA and in the diagnosis of conditions like Aromatic L-amino acid decarboxylase (AADC) deficiency.[2] Given its role as both a drug metabolite and a potential impurity in Levodopa preparations (listed as Levodopa EP Impurity C), an accurately characterized reference standard is essential for method development, validation, and routine testing.[2][5][6]

  • Chemical Formula: C₁₀H₁₃NO₄[6]

  • Molecular Weight: 211.21 g/mol [6]

  • CAS Number (D-isomer): 15402-76-3[6]

The Hierarchy of Reference Standards: A Framework for Trust

Not all reference standards are created equal. Understanding their hierarchy is fundamental to their correct application. The establishment of a chemical reference substance is a rigorous process based on the evaluation of comprehensive analytical testing, often approved by a pharmacopoeial committee or regulatory authority.[7]

  • Primary Reference Standard: A substance of the highest possible purity, established without reference to a previously existing standard. Its value is accepted as being true and is used for calibrating secondary standards. Primary standards are typically established by national or international pharmacopeias (e.g., USP, EP).

  • Secondary (or Working) Reference Standard: A standard whose characterization and value are established by comparison to a primary reference standard. These are used for routine laboratory analysis and quality control. Reputable commercial suppliers often produce secondary standards under stringent quality systems like ISO 17034.[8]

  • Research Grade Material: A chemical sold with a stated purity, but without the extensive characterization, documentation (e.g., a comprehensive Certificate of Analysis), and traceability required of a reference standard.[9] While suitable for exploratory research, it is inappropriate for quantitative applications in a regulated environment.

The Certification Workflow: A Multi-Modal Analytical Approach

Certifying a batch of this compound as a reference standard is not a single measurement but an integrated analytical campaign. Each technique provides a unique and orthogonal piece of information, culminating in a holistic and defensible characterization of the material.

Below is a diagram illustrating the typical workflow for the establishment of a secondary reference standard, traceable to a primary standard.

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Release A Source High-Purity This compound Batch B Preliminary Screening (e.g., HPLC Purity, Appearance) A->B C Identity Confirmation (FTIR, ¹H NMR, MS) B->C D Purity & Impurity Profiling (HPLC-UV/MS) E Assay Assignment (qNMR or Mass Balance) F Content Determination (Karl Fischer, TGA, GC-HS) G Comparison to Primary Standard C->G D->G E->G F->G H Data Review & Statistical Analysis G->H I Issuance of Certificate of Analysis (CoA) H->I J Release as Certified Reference Standard I->J

Caption: Workflow for Reference Standard Certification.

Comparative Guide: this compound Standard Tiers

The following table provides a comparative summary of the typical analytical specifications for different grades of this compound. This objective data allows for an informed selection based on the intended application.

TestMethodPrimary Standard SpecificationSecondary (Working) Standard SpecificationResearch Grade (Typical Data)Rationale & Causality
Identity FTIR, ¹H NMR, MSConforms to structureConforms to Primary StandardConforms to structureProvides unambiguous confirmation of the molecular structure. Orthogonal techniques (vibrational, magnetic resonance, mass-to-charge) are required for confidence.
Purity (Chromatographic) HPLC-UV (280 nm)≥ 99.8%≥ 99.5%≥ 95%[9]Quantifies the main component relative to organic impurities. High purity is the cornerstone of an accurate standard.
Impurity Profile HPLC-MSEach impurity ≤ 0.10%Each impurity ≤ 0.15%Not typically specifiedIdentifies and quantifies individual impurities, which is critical for safety assessments and understanding potential analytical interferences.
Assay qNMR or Mass Balance99.5% - 100.5% (dried basis)Value assigned by comparison to Primary Standard (e.g., 99.7%)Not typically assignedDetermines the true content of the analyte, accounting for impurities and non-volatile components. This is the value used for quantitative calculations.
Water Content Karl Fischer Titration≤ 0.2%≤ 0.5%Not specified, may be hygroscopic[5]Water is a common "impurity" that adds mass without contributing to the analyte. Accurate quantification is essential for assay calculation.
Residual Solvents GC-HSMeets USP <467> or ICH Q3C limitsMeets USP <467> or ICH Q3C limitsNot specifiedEnsures that solvents used in the synthesis and purification process are below safety and quality thresholds.
Documentation Certificate of AnalysisComprehensive report from a National Metrology Institute or PharmacopeiaComprehensive CoA from an ISO 17025/17034 accredited provider[8]Basic CoA with Lot #, Purity[10]The CoA is the legal and scientific documentation that substantiates the quality of the standard. It must include all characterization data and an uncertainty statement.

Experimental Protocol: Comparative Purity Analysis by HPLC-UV

This section provides a detailed, self-validating protocol for comparing a candidate batch of this compound (Test Sample) against a certified Primary or Secondary Reference Standard (CRS). The causality behind the chosen parameters is explained to ensure scientific integrity.

Objective: To determine the purity of a this compound test sample and to confirm its identity by retention time comparison against a certified reference standard.

Workflow Diagram:

G A Prepare Mobile Phase & Equilibrate System B Accurately Weigh & Dissolve CRS and Test Sample A->B C Prepare Diluent Blank A->C D System Suitability Injections (CRS, 5 reps) B->D F Inject Blank C->F E Evaluate SST Results (%RSD, Tailing Factor) D->E E->F If Pass G Inject CRS (Bracketing) F->G H Inject Test Sample (Duplicate) G->H I Inject CRS (Bracketing) H->I J Process Data & Calculate Purity (Area Percent Normalization) I->J

Caption: HPLC Comparative Analysis Workflow.

Methodology:

  • Instrumentation & Conditions:

    • HPLC System: A quaternary HPLC system with a UV/PDA detector.

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the tyrosine derivative.

    • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. Causality: The acidic pH ensures the carboxylic acid and amine groups are protonated, leading to sharp, symmetrical peak shapes.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B

      • 15-18 min: 40% to 95% B

      • 18-20 min: 95% B

      • 20.1-25 min: 5% B (re-equilibration)

      • Causality: A gradient elution ensures that the main analyte elutes with a good peak shape and that any more hydrophobic impurities are effectively washed from the column.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 280 nm. Causality: This wavelength is near the absorbance maximum for the phenolic chromophore.

    • Injection Volume: 10 µL

  • Reagent & Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

    • CRS Stock Solution (approx. 0.5 mg/mL): Accurately weigh ~12.5 mg of this compound CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Test Sample Stock Solution (approx. 0.5 mg/mL): Prepare in the same manner as the CRS Stock Solution.

  • Analytical Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • System Suitability Test (SST): Make five replicate injections of the CRS Stock Solution.

      • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%. The USP tailing factor must be ≤ 1.5. Causality: SST ensures that the analytical system is performing with adequate precision and that the chromatography is suitable for the analysis before any test samples are injected.

    • Inject the Diluent as a blank to ensure no interfering peaks are present.

    • Inject the CRS Stock Solution.

    • Inject the Test Sample Stock Solution in duplicate.

    • Inject the CRS Stock Solution again to bracket the test samples, ensuring instrument performance has not drifted.

  • Data Analysis & Interpretation:

    • Identity Confirmation: The retention time of the principal peak in the Test Sample chromatogram must match that of the CRS peak within ± 2%.

    • Purity Calculation: For each injection (CRS and Test Sample), calculate the purity using area percent normalization.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Comparison: Compare the calculated purity of the Test Sample against the specification for its intended use (e.g., ≥ 99.5% for a secondary standard). The impurity profile should also be compared to that of the CRS to identify any new or elevated impurities.

Conclusion: The Imperative of Rigorous Certification

The certification of a this compound reference standard is a comprehensive endeavor that relies on the synergistic application of multiple analytical techniques. Simply achieving a high purity value in a single HPLC run is insufficient. True certification demands unambiguous identity confirmation, a well-defined impurity profile, and an accurate assay value, all supported by robust documentation from an accredited source. By understanding the "why" behind each test and demanding this level of characterization, researchers, scientists, and drug development professionals can ensure the integrity of their data and the ultimate safety and efficacy of the medicines they develop.

References

  • Cayman Chemical. 3-Methoxytyrosine (CAS 7636-26-2).

  • PubChem. 3-Methoxy-dl-tyrosine | C10H13NO4 | CID 1670.

  • LGC Standards. 3-(Methoxy-d3)-L-tyrosine Hydrochloride.

  • Cambridge Bioscience. 3-Methoxytyrosine - Cayman Chemical.

  • MedChemExpress. 3-O-Methyldopa (3-Methoxy-L-tyrosine).

  • ChemicalBook. 3-METHOXY-L-TYROSINE | 300-48-1.

  • ChemicalBook. 3-METHOXY-DL-TYROSINE | 7636-26-2.

  • PubChem. This compound | C10H13NO4 | CID 13206354.

  • National Center for Biotechnology Information. Tyrosine bioconjugation – an emergent alternative.

  • ECA Academy. WHO: Update of Guideline of Reference Standards.

  • ResearchGate. Which amino acid can replace tyrosine?.

  • MDPI. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor.

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.

  • LGC Standards. Pharmaceutical Reference Standards.

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry.

  • PubMed Central. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation.

  • National Center for Biotechnology Information. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.

  • ACS Publications. Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols | Organic Letters.

Sources

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3-Methoxy-D-tyrosine

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